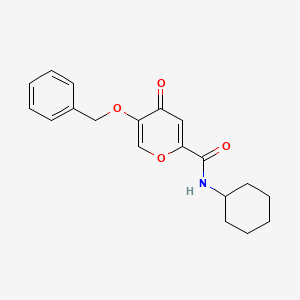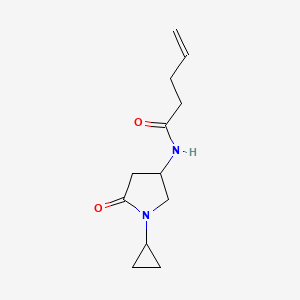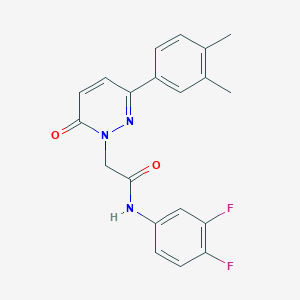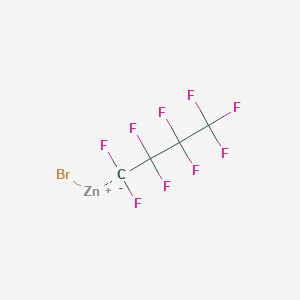
PerfluorobutylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PerfluorobutylZinc bromide is a unique organozinc compound characterized by the presence of a perfluorobutyl group attached to a zinc atom, which is further bonded to a bromine atom. This compound is part of a broader class of organozinc reagents known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PerfluorobutylZinc bromide typically involves the reaction of perfluorobutyl bromide with zinc metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
C4F9Br+Zn→C4F9ZnBr
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
PerfluorobutylZinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions where the perfluorobutyl group is transferred to an electrophilic carbon center.
Transmetalation: This compound is often used in transmetalation reactions, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). Typical reaction conditions involve moderate temperatures (50-80°C) and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound are typically perfluorinated organic compounds, which are valuable in various industrial applications due to their unique chemical properties.
Scientific Research Applications
PerfluorobutylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of complex organic molecules.
Biology: Research into its potential use in biological systems is ongoing, particularly in the development of novel biomolecules.
Industry: It is used in the production of perfluorinated compounds, which have applications in materials science, electronics, and surface coatings.
Mechanism of Action
The mechanism of action of PerfluorobutylZinc bromide in chemical reactions involves the transfer of the perfluorobutyl group to an electrophilic center. This process is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic center.
Comparison with Similar Compounds
Similar Compounds
- Perfluorooctyl bromide
- Perfluorodecalin
- Tertbutylperfluorocyclohexane
- Dodecafluoropentane
Uniqueness
PerfluorobutylZinc bromide is unique due to its specific perfluorobutyl group, which imparts distinct chemical properties compared to other perfluorinated compounds. Its reactivity and utility in organic synthesis make it a valuable reagent in various chemical processes.
Properties
Molecular Formula |
C4BrF9Zn |
|---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
bromozinc(1+);1,1,1,2,2,3,3,4,4-nonafluorobutane |
InChI |
InChI=1S/C4F9.BrH.Zn/c5-1(6)2(7,8)3(9,10)4(11,12)13;;/h;1H;/q-1;;+2/p-1 |
InChI Key |
FUGKHABTXOWXHF-UHFFFAOYSA-M |
Canonical SMILES |
[C-](C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


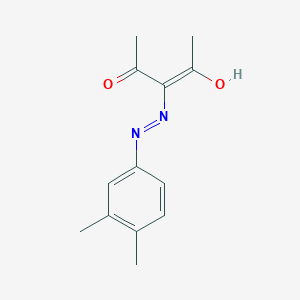
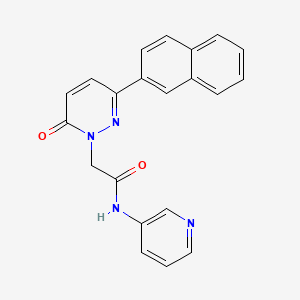
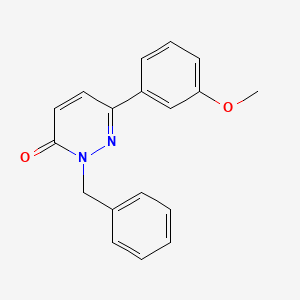
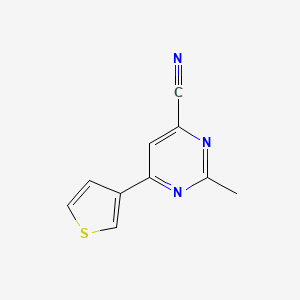
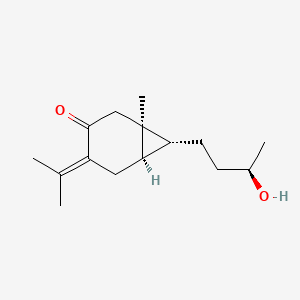
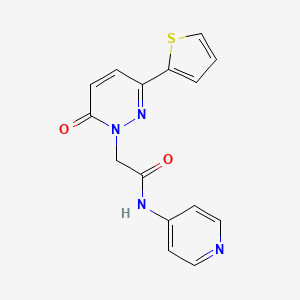
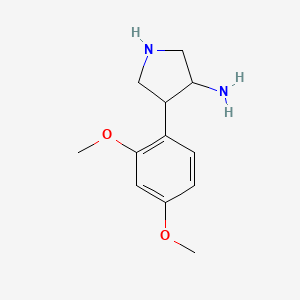
![3-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B14869644.png)
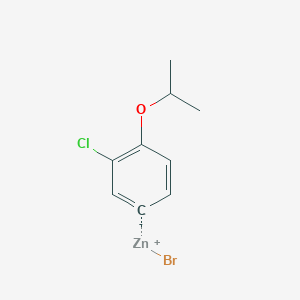
![1-methyl-4-(pyrrolidin-3-yloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14869649.png)
![Methyl 5-(2-(difluoromethoxy)phenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14869658.png)
